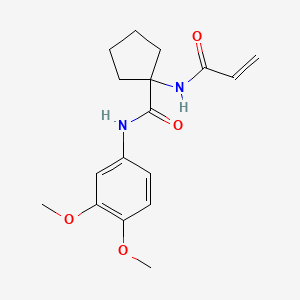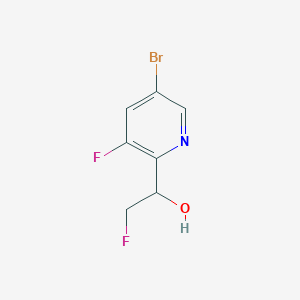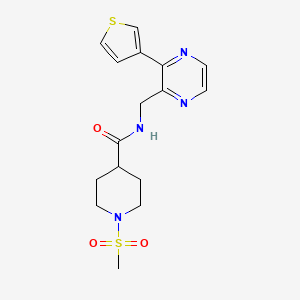
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a chemical compound . It has been mentioned in the context of research on the neuronal adenosine receptor type 2A .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazole derivatives have been synthesized using various methods, including 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking, and molecular dynamics simulation studies . The structure of these synthesized compounds was elucidated using IR, MS, 1H-NMR, and 13C-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the compound 5-amino-3-((4-fluorophenyl)amino)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been reported to have hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide, focusing on six unique applications:
Anticancer Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has shown promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This compound interferes with cell cycle progression and induces apoptosis, making it a potential candidate for cancer therapy .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models. This makes it a valuable molecule for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has indicated that 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide possesses antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
This compound has shown neuroprotective effects in various models of neurodegenerative diseases. It helps in reducing oxidative stress and neuronal damage, which are common features in conditions like Alzheimer’s and Parkinson’s diseases. This highlights its potential in developing neuroprotective therapies .
Antioxidant Activity
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has demonstrated strong antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Immunomodulatory Effects
This compound has been found to modulate the immune system. It can enhance or suppress immune responses depending on the context, making it a potential candidate for treating autoimmune diseases and for use in immunotherapy .
Propiedades
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRLEFRRTDPIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)


![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2659355.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)



